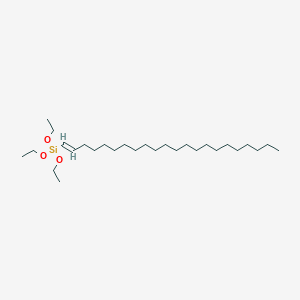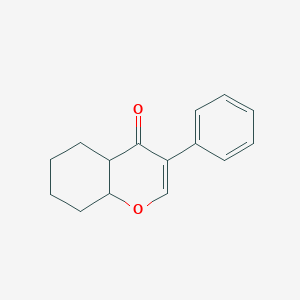
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is a derivative of andrographolide, a major bioactive component isolated from the medicinal plant Andrographis paniculata. This compound is known for its significant pharmacological properties, including anti-inflammatory, antiviral, and immunomodulatory effects . It is commonly used in the treatment of viral pneumonia and upper respiratory tract infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate typically involves the extraction of andrographolide from Andrographis paniculata. The andrographolide is then subjected to a reaction with succinic anhydride in the presence of pyridine to form the succinate ester . This reaction is followed by purification steps to isolate the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The compound is often produced as an injection or freeze-dried powder for medical use .
Analyse Chemischer Reaktionen
Types of Reactions: 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the structure.
Substitution: Substitution reactions can occur at the hydroxyl or succinate ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate has a wide range of scientific research applications:
Wirkmechanismus
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate exerts its effects through several mechanisms:
Inhibition of DNA-Protein Binding: It inhibits the binding of DNA with proteins during virus replication, thereby preventing viral proliferation.
Anti-inflammatory Action: The compound reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
Induction of Apoptosis: It induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Vergleich Mit ähnlichen Verbindungen
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is unique compared to other similar compounds due to its specific pharmacological properties and applications. Similar compounds include:
Andrographolide: The parent compound with similar anti-inflammatory and antiviral properties.
Neoandrographolide: Another derivative with potential cardiovascular-protective effects.
Dehydroandrographolide: Known for its anti-cancer and immunostimulatory activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
Eigenschaften
Molekularformel |
C28H35O10- |
|---|---|
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
4-[[1-(3-carboxypropanoyloxymethyl)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl]oxy]-4-oxobutanoate |
InChI |
InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/p-1/b6-5+ |
InChI-Schlüssel |
YTHKMAIVPFVDNU-AATRIKPKSA-M |
Isomerische SMILES |
CC12CCC(C(C1CCC(=C)C2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)[O-] |
Kanonische SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)
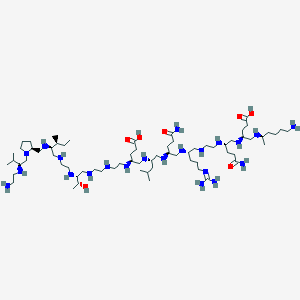

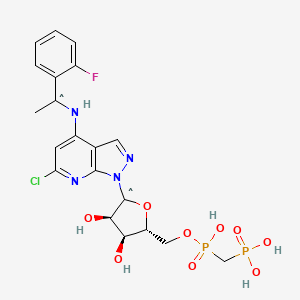
![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)

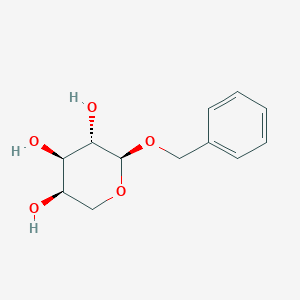
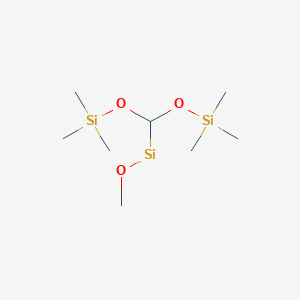
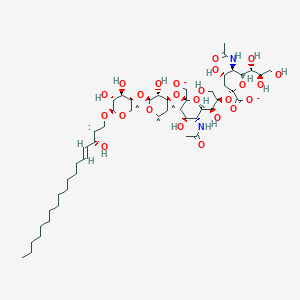

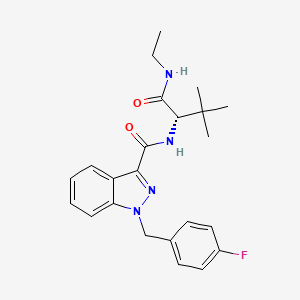
aminehydrochloride](/img/structure/B12351121.png)
